molecular formula C8H7F2NO2 B15223031 4-Amino-2-(difluoromethyl)benzoic acid

4-Amino-2-(difluoromethyl)benzoic acid

Cat. No.: B15223031
M. Wt: 187.14 g/mol
InChI Key: MQDPNUXCSYCKLL-UHFFFAOYSA-N
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Description

4-Amino-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7F2NO2. It is characterized by the presence of an amino group (-NH2) and a difluoromethyl group (-CF2H) attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(difluoromethyl)benzoic acid typically involves multiple steps. One common method starts with m-fluoroaniline as the raw material. The amino group is protected using benzyl chloride, followed by formylation through the Vilsmeier-Haack reaction. The intermediate is then oxidized to form a carboxylic acid using the Pinnick oxidation method. Finally, the nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of m-fluoroaniline as a starting material is advantageous due to its availability and cost-effectiveness. The overall yield of the process can reach up to 57.4%, with product purity exceeding 98% .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or potassium dichromate are commonly used.

    Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

4-Amino-2-(difluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The amino group can form hydrogen bonds with target proteins, further stabilizing the interaction .

Comparison with Similar Compounds

  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 4-Amino-2,6-difluorobenzoic acid
  • 4-Amino-2-methylbenzoic acid

Comparison: 4-Amino-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to trifluoromethyl derivatives, the difluoromethyl group offers a different balance of lipophilicity and electronic effects, which can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

4-amino-2-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H7F2NO2/c9-7(10)6-3-4(11)1-2-5(6)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

MQDPNUXCSYCKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)C(=O)O

Origin of Product

United States

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